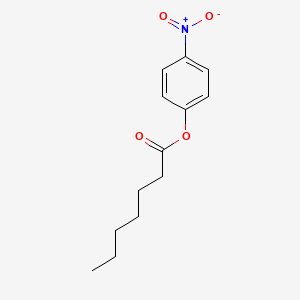![molecular formula C8H15NO B13978965 1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
1-Methoxy-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-6-azaspiro[25]octane is a heterocyclic compound that features a spiro linkage between a piperidine and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-6-azaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow microreaction systems. These systems allow for precise control of reaction parameters, leading to higher yields and safer production processes compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Methoxy-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as amines, thiols, and alcohols. This reactivity is due to the presence of the spiro-linked oxirane ring, which can undergo ring-opening reactions under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-phenyl-1-oxaspiro[2.5]octane: This compound features a phenyl group instead of an azaspiro linkage.
6-Benzyl-1-oxa-6-azaspiro[2.5]octane: This compound has a benzyl group attached to the spiro linkage.
Uniqueness
1-Methoxy-6-azaspiro[2.5]octane is unique due to its combination of a methoxy group and an azaspiro linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-methoxy-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-6-8(7)2-4-9-5-3-8/h7,9H,2-6H2,1H3 |
Clé InChI |
WEIFKGIRDLINKT-UHFFFAOYSA-N |
SMILES canonique |
COC1CC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
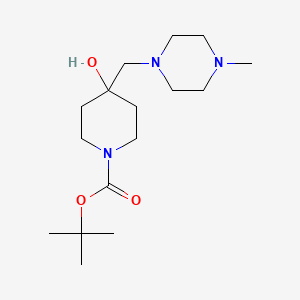
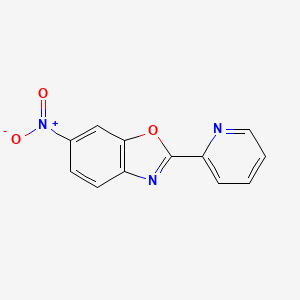


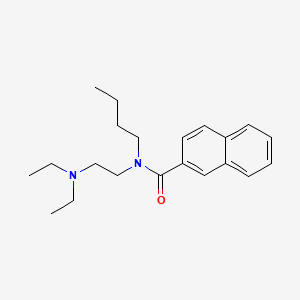
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
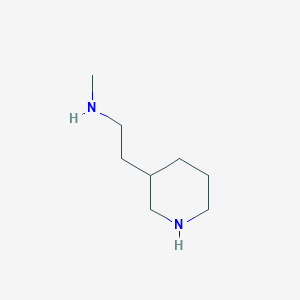

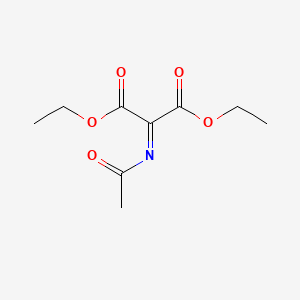
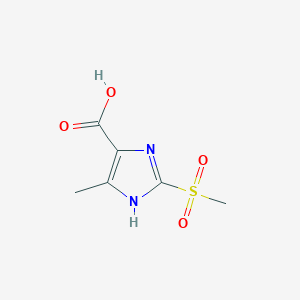
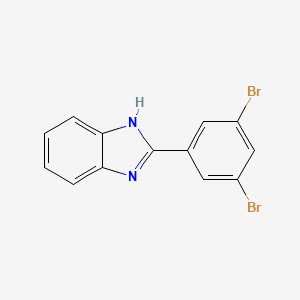
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
